molecular formula C24H38O4 B122005 Dioctyl phthalate-3,4,5,6-d4 CAS No. 93952-13-7

Dioctyl phthalate-3,4,5,6-d4

Cat. No. B122005
CAS RN: 93952-13-7
M. Wt: 394.6 g/mol
InChI Key: MQIUGAXCHLFZKX-AMEAAFLOSA-N
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Description

Dioctyl phthalate-3,4,5,6-d4 is a non-volatile solvent mainly used as a plasticizer for polymers such as polyvinyl chloride (PVC), polystyrene (PS), and polyisoprene (PI) . Its linear formula is C6D4[CO2CH2(CH2)6CH3]2 .


Molecular Structure Analysis

The molecular structure of Dioctyl phthalate-3,4,5,6-d4 is represented by the linear formula C6D4[CO2CH2(CH2)6CH3]2 . It has a molecular weight of 394.58 .


Physical And Chemical Properties Analysis

Dioctyl phthalate-3,4,5,6-d4 has a refractive index of n20/D 1.486 (lit.) . It has a boiling point of 384 °C (lit.) and a melting point of -50 °C (lit.) .

Scientific Research Applications

Toxicology and Health Impact Studies

Researchers use Dioctyl phthalate-d4 in toxicological studies to understand the health impacts of dioctyl phthalate exposure. Its deuterated form allows for precise tracking in biological systems, aiding in the study of potential carcinogenic, mutagenic, and teratogenic effects .

Material Science and Polymer Research

In material science, Dioctyl phthalate-d4 is utilized to investigate the effects of plasticizers on the properties of polymers like PVC. Studies focus on how it influences the thermal stability, flexibility, and durability of polymer composites .

Development of Green Chemistry Methods

Finally, Dioctyl phthalate-d4 is instrumental in the development of green chemistry methods. Researchers use it to design catalytic processes that aim to reduce the environmental impact of plasticizer production and usage .

Mechanism of Action

Target of Action

Dioctyl phthalate-3,4,5,6-d4, also known as Dioctyl phthalate-d4, is an organic compound used as a stabilizer, plasticizer, and solvent The primary targets of Dioctyl phthalate-d4 are not explicitly mentioned in the available resources

Mode of Action

It is known to interact with its targets, leading to changes that contribute to its role as a stabilizer, plasticizer, and solvent .

Biochemical Pathways

Dioctyl phthalate-d4 is involved in several biochemical pathways. A study has shown that Dioctyl phthalate (DEHP), a similar compound, is decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, which further enter the TCA cycle through orthotopic ring opening

Pharmacokinetics

Its physical properties such as boiling point (384 °c), melting point (-50 °c), and density (0991 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

It is known to play a role as a stabilizer, plasticizer, and solvent , which suggests that it may influence the physical properties of materials it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dioctyl phthalate-d4. For instance, it forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which Dioctyl phthalate-d4 is used can significantly impact its effectiveness and safety.

Safety and Hazards

Dioctyl phthalate-3,4,5,6-d4 vapors are heavier than air and may spread along floors. They can form explosive mixtures with air on intense heating. Hazardous combustion gases or vapors may be produced in the event of a fire .

properties

IUPAC Name

dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIUGAXCHLFZKX-AMEAAFLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583593
Record name Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctyl phthalate-3,4,5,6-d4

CAS RN

93952-13-7
Record name 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dioctyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A standard esterification apparatus, consisting of a 1-liter, 3 neck flask fitted with heating mantle, thermometer, nitrogen inlet tube and modified Dean-Stark separator topped with a total reflux condenser connected to a vacuum system, was charged with 148 g (1 mol) of phthalic anhydride, 312 g (2.4 mol) of 2-ethyl hexyl alcohol and 0.2 g (0.135% of PA charge) of tetrabutyl titanate (Tyzor TBT) catalyst. Heat was applied at a standardized setting and water of esterification began to form at a kettle temperature of 165° C. Heating was continued to reflux at 220° C. while removing water of reaction as fast as it is formed by azeotrope with toluene. Progress of reaction was monitored by rate of water formation until about 98% conversion of acid, at which time the reaction was sampled and the acid number determined by titration with 0.05N alcoholic KOH using bromthymol blue indicator. After 3.0 hours reaction time, the AN was reduced to 0.1 mg KOH/g, at which time the excess alcohol was removed by reducing the pressure of the system and removing alcohol distillate through the modified separator. Vacuum distillation was continued to 20 torr/200° C. at which time conditions were adjusted to 75 torr/150° C. and removal of alcohol continued by steam distillation, accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute while maintaining the kettle at 150°-160° C. The kettle became cloudy after about 10 minutes. Distillation was continued for 30 minutes, at which time heat was removed and the system dried at full vacuum (12 torr) for 10 minutes. After cooling to 90° C. the cloudy residue was filtered through a No. 1 Whatman paper with a Buchner vacuum filter. The filtrate is cloudy and plugs the filter quickly. Refiltering with filter aid gives low odor di-octyl phthalate with AN=0.14 and color of 20 APHA.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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